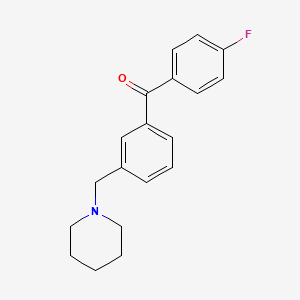

4'-Fluoro-3-piperidinomethyl benzophenone

Description

Contextualizing Benzophenone (B1666685) Scaffolds in Contemporary Chemical Synthesis and Materials Science

The benzophenone framework serves as a foundational building block in the synthesis of a vast array of organic compounds. nih.gov Its chemical versatility allows for various synthetic transformations, with Friedel–Crafts acylation being a common and key strategy for its construction. nih.govresearchgate.net Other synthetic methodologies, such as the Fries rearrangement, are also utilized to produce substituted hydroxy benzophenones, which can be further modified. nih.govsemanticscholar.org This synthetic accessibility makes the benzophenone core an attractive starting point for developing complex molecular architectures.

In materials science, benzophenone and its derivatives are highly valued for their unique photochemical properties. They are extensively used as photoinitiators in UV-curable coatings, where they absorb UV light to generate reactive species that initiate polymerization. researchgate.netresearchgate.net Some derivatives can also function as UV absorbers, enhancing the photostability of coatings and materials by dissipating harmful UV radiation. researchgate.net Furthermore, the benzophenone moiety is employed as a photo-cross-linker in the formation of surface-attached polymer networks and hydrogels. researchgate.netrsc.org This is achieved through a photochemical C,H-insertion cross-linking (CHiC) reaction, allowing for the creation of well-defined, surface-grafted polymer films with potential applications in biomedical devices. rsc.org

Academic Landscape of Fluorinated and Amine-Substituted Benzophenones

The strategic incorporation of fluorine atoms and amine functionalities into the benzophenone scaffold has been a major focus of academic and industrial research, aiming to modulate the parent compound's physicochemical and biological properties.

Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. nih.gov In the context of benzophenones, fluorination can also significantly improve photostability and alter spectroscopic properties. nih.gov This has led to the development of fluorinated benzophenones as precursors for advanced fluorophores with tunable absorption and emission spectra. nih.gov The synthesis of these compounds often involves techniques like iterative nucleophilic aromatic substitution on polyfluorinated precursors. nih.gov

Amine-substituted benzophenones represent another critical class of derivatives with a rich history in drug discovery. The introduction of amine-containing side chains, often accomplished via the Mannich reaction, has yielded compounds with diverse biological activities. nih.gov For instance, the piperidine (B6355638) moiety, a cyclic amine, is a common feature in many centrally active pharmaceuticals. ossila.com The combination of a fluorine atom and a piperidine group on a benzisoxazole scaffold is a key structural element in several atypical antipsychotic drugs, highlighting the synergistic potential of these two substituents in designing bioactive molecules. ossila.com

Research Imperatives for 4'-Fluoro-3-piperidinomethyl Benzophenone

This compound, systematically named (4-Fluorophenyl)(3-(piperidin-1-ylmethyl)phenyl)methanone, is a compound that embodies the strategic combination of the three key moieties discussed: the benzophenone core, a fluorine substituent, and an aminomethyl group (specifically, piperidinomethyl). This unique trifecta of functional groups suggests a high potential for novel chemical properties and applications. The electron-withdrawing nature of the fluorine on one phenyl ring and the presence of the basic piperidine group on the other create an interesting electronic environment around the central carbonyl group, which is expected to influence its reactivity and photochemical behavior. While specific research on this compound is limited, its structural components point toward potential utility in both medicinal chemistry and materials science.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 898793-05-0 |

| Molecular Formula | C19H20FNO |

| Molecular Weight | 297.37 g/mol |

| Boiling Point (Predicted) | 421.6 ± 35.0 °C |

| Density (Predicted) | 1.151 ± 0.06 g/cm³ |

| pKa (Predicted) | 8.59 ± 0.10 |

Data sourced from publicly available chemical databases. chemicalbook.com

Despite its intriguing structure, this compound remains a largely uncharacterized compound, presenting several clear research gaps and unanswered questions for the scientific community.

Lack of Empirical Data: The currently available physicochemical data for the compound, such as its boiling point and density, are predicted values derived from computational models. chemicalbook.com There is a pressing need for experimental validation of these fundamental properties through rigorous laboratory analysis.

Undefined Synthetic Pathway: While general methods for synthesizing substituted benzophenones are well-documented, a specific, optimized, and high-yield synthetic route for this compound has not been published in peer-reviewed literature. Developing an efficient synthesis is a crucial first step for enabling further research.

Unexplored Chemical Reactivity: The reactivity of the central carbonyl group, influenced by the opposing electronic effects of the 4'-fluoro and 3-piperidinomethyl substituents, has not been studied. Investigations into its susceptibility to nucleophilic attack, its reduction potential, and its general chemical stability are required to understand its chemical behavior.

Unknown Photochemical Properties: Benzophenones are renowned for their use as photosensitizers and photoinitiators. nih.govresearchgate.net However, the photochemical profile of this compound is entirely unknown. Research is needed to determine its UV-absorption characteristics, its efficiency as a photoinitiator, and how its specific substitution pattern affects its performance in photochemical applications.

Absence of Biological and Materials Science Evaluation: The compound's structural similarity to known bioactive molecules suggests it may possess interesting pharmacological properties. Likewise, its benzophenone core indicates potential applications in materials science. To date, no studies have been published evaluating its biological activity or its utility as a monomer, cross-linking agent, or functional additive in polymer systems.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c20-18-9-7-16(8-10-18)19(22)17-6-4-5-15(13-17)14-21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPOQGSXTSVFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643141 | |

| Record name | (4-Fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-05-0 | |

| Record name | (4-Fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 3 Piperidinomethyl Benzophenone and Its Structural Analogues

Disconnection Approach in Retrosynthetic Planning

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgumi.ac.id This process is achieved by conceptually breaking bonds—a process known as disconnection—which corresponds to the reverse of a known chemical reaction. lkouniv.ac.inrnlkwc.ac.in For 4'-Fluoro-3-piperidinomethyl benzophenone (B1666685) (I), two primary disconnections are evident, leading to several plausible synthetic pathways.

The first key disconnection is at the C-N bond of the piperidinomethyl group. This suggests that the piperidine (B6355638) ring can be introduced late in the synthesis via nucleophilic substitution or reductive amination. This disconnection leads to an intermediate such as (4-Fluorophenyl)(3-(halomethyl)phenyl)methanone (II) or (4-Fluorophenyl)(3-formylphenyl)methanone (III).

A second critical disconnection breaks the carbonyl C-C bond of the benzophenone core itself. This suggests two major strategies for its construction: an electrophilic aromatic acylation (like the Friedel-Crafts reaction) or a transition-metal-catalyzed cross-coupling reaction.

Combining these disconnections generates a retrosynthetic tree outlining multiple synthetic routes from simple starting materials. For instance, a Friedel-Crafts approach would disconnect the benzophenone core into fluorobenzene (B45895) and a 3-(piperidinomethyl)benzoyl chloride derivative or a precursor. A cross-coupling strategy would disconnect it into precursors like a 4-fluorophenylboronic acid and a 3-(piperidinomethyl)benzoyl chloride.

Strategies for Constructing the Substituted Benzophenone Core

The formation of the diaryl ketone structure is a critical step in the synthesis. Two powerful and widely used methods are electrophilic aromatic acylation and transition-metal-catalyzed cross-coupling.

The Friedel-Crafts acylation is a classic and effective method for forming aryl ketones through electrophilic aromatic substitution. nih.govscribd.com This reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). googleapis.comgoogle.com

In the context of synthesizing the 4'-fluoro-substituted benzophenone core, fluorobenzene is acylated with a suitable benzoyl chloride derivative. The fluorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution. Due to steric hindrance, the acylation occurs predominantly at the para position, leading to the desired 4'-fluoro substitution pattern with high regioselectivity. sioc-journal.cnalexandonian.com Studies on the acylation of fluorobenzene with benzoyl chloride have demonstrated high yields and selectivities for the para-substituted product. sioc-journal.cnresearchgate.net

A plausible route involves the reaction of fluorobenzene with 3-(chloromethyl)benzoyl chloride, catalyzed by a Lewis acid. This would directly yield (4-Fluorophenyl)(3-(chloromethyl)phenyl)methanone, an intermediate ready for the introduction of the piperidine moiety.

| Catalyst System | Solvent | Temperature | Selectivity (para) | Yield | Reference |

| La(OTf)₃ / TfOH | Solvent-Free | 140 °C | >99% | 87% | sioc-journal.cnresearchgate.net |

| Aluminum Trichloride (AlCl₃) | Dichloromethane | 5 °C to RT | High | Good | nih.gov |

| Aluminum Trichloride (AlCl₃) | Nitrobenzene | Variable | ~84-97% | Variable | scribd.com |

This table presents typical conditions for Friedel-Crafts acylation reactions relevant to benzophenone synthesis. Specific yields and conditions can vary based on the exact substrates used.

Transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative to classical methods for C-C bond formation. The Suzuki-Miyaura coupling, which typically couples an organoboron compound with an organohalide, has been adapted for ketone synthesis. nih.govmdpi.com This "acyl Suzuki" reaction involves the palladium-catalyzed coupling of an arylboronic acid with an acyl chloride. researchgate.netnsf.gov

This method offers several advantages, including mild reaction conditions, high functional group tolerance, and the avoidance of harsh Lewis acids. nih.govorganic-chemistry.org To construct the 4'-fluoro-3-substituted benzophenone core, 4-fluorophenylboronic acid could be coupled with a 3-substituted benzoyl chloride (e.g., 3-(chloromethyl)benzoyl chloride or 3-formylbenzoyl chloride) in the presence of a palladium catalyst and a suitable base. acs.org

| Catalyst | Ligand | Base | Solvent | Yield | Reference |

| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Toluene (B28343) | Moderate to Good | nih.gov |

| Pd(OAc)₂ | PCy₃HBF₄ | K₃PO₄ | Solvent-Free (Ball Milling) | High | organic-chemistry.org |

| PdCl₂ | Ligand-Free | Na₂CO₃ | Acetone | High | nih.gov |

This table showcases various conditions reported for the acyl Suzuki-Miyaura cross-coupling reaction to synthesize diaryl ketones.

Regioselective Introduction of the Piperidinomethyl Moiety

Once the substituted benzophenone core is established, the final step is the regioselective introduction of the piperidinomethyl group at the 3-position of the phenyl ring.

A straightforward method for installing the piperidinomethyl group is through a nucleophilic substitution reaction. This pathway requires a benzophenone intermediate bearing a reactive leaving group, such as a halomethyl group, at the 3-position. For example, (4-Fluorophenyl)(3-(chloromethyl)phenyl)methanone or its brominated analogue can be synthesized via Friedel-Crafts acylation or Suzuki coupling as previously described.

Piperidine, acting as a nucleophile, displaces the halide in a standard SN2 reaction to form the final product. This reaction is typically carried out in a suitable solvent, often in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.

| Substrate | Nucleophile | Solvent | Conditions | Reference |

| 3-(Chloromethyl)benzoyl chloride | Piperidine | Dichloromethane | Room Temperature | General Principle |

| Benzyl Halide | Amine | Various | Heat, Base | General Principle |

This table illustrates the general principle of nucleophilic substitution for amine synthesis.

Reductive amination is a highly efficient and widely used method for forming C-N bonds. pearson.com The reaction proceeds by the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. tandfonline.comthieme-connect.com This one-pot procedure is often preferred due to its operational simplicity and high yields. thieme-connect.com

To apply this method, a 3-formyl-4'-fluorobenzophenone intermediate is required. This aldehyde can be reacted with piperidine (a secondary amine) to form an iminium ion. A mild and selective reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB), is then used to reduce the iminium ion to the tertiary amine product. organic-chemistry.orgsciencemadness.orgresearchgate.net STAB is particularly effective because it is selective for the iminium ion over the starting aldehyde and tolerates a wide range of functional groups. organic-chemistry.orgacs.org Other reagents like borane-pyridine complexes have also been successfully employed for the reductive amination of piperidines. tandfonline.comtandfonline.com

| Reducing Agent | Amine | Carbonyl | Solvent | Key Features | Reference |

| Sodium Triacetoxyborohydride (STAB) | Secondary | Aldehyde/Ketone | Dichloromethane (DCE), THF | Mild, selective for iminium ion, one-pot | organic-chemistry.orgsciencemadness.orgcommonorganicchemistry.com |

| Borane-Pyridine (BAP) | Piperidine | Aldehyde | Ethanol (B145695), Toluene | Non-cyanide alternative to NaCNBH₃ | tandfonline.comtandfonline.com |

| Sodium Cyanoborohydride (NaCNBH₃) | Secondary | Aldehyde/Ketone | Methanol | Effective, but toxic cyanide byproducts possible | tandfonline.comcommonorganicchemistry.com |

This table summarizes common conditions for reductive amination protocols applicable to the synthesis of N-alkylated piperidines.

Functionalization of Pre-existing Piperidine Scaffolds

One of the most direct and widely applicable methods for the synthesis of 4'-Fluoro-3-piperidinomethyl benzophenone involves the functionalization of a pre-existing piperidine ring. This approach typically utilizes a nucleophilic substitution reaction where piperidine acts as the nucleophile.

A common strategy begins with the preparation of a suitable benzophenone precursor containing a reactive electrophilic site. For instance, the synthesis of 3-(bromomethyl)-4'-fluorobenzophenone serves as a key intermediate. This can be achieved through the radical bromination of 3-methyl-4'-fluorobenzophenone using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. prepchem.com

Once the 3-(bromomethyl)-4'-fluorobenzophenone intermediate is obtained, the final step is the N-alkylation of piperidine. researchgate.net This reaction involves the nucleophilic attack of the secondary amine of piperidine on the electrophilic benzylic carbon of the brominated benzophenone. The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net To drive the reaction to completion and neutralize the hydrobromic acid byproduct, a base is often employed. Common bases for this transformation include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). researchgate.net

The choice of reaction conditions can be optimized to maximize the yield of the desired N-alkylated product and minimize the formation of quaternary ammonium (B1175870) salts, which can occur with excess alkylating agent. researchgate.net Slow addition of the alkyl halide to a solution containing an excess of piperidine is one strategy to favor mono-alkylation. researchgate.net

Table 1: Reaction Conditions for N-alkylation of Piperidine

| Alkylating Agent | Piperidine Equivalents | Base | Solvent | Temperature | Typical Yield |

| 3-(bromomethyl)-4'-fluorobenzophenone | 1.1 - 2.0 | K₂CO₃ | DMF | Room Temp. - 70°C | Good to Excellent |

| 3-(bromomethyl)-4'-fluorobenzophenone | 1.1 - 2.0 | NaH | DMF | 0°C to Room Temp. | Good to Excellent |

| 3-(bromomethyl)-4'-fluorobenzophenone | 1.0 (slow addition) | None (initially) | Acetonitrile | Room Temp. | Moderate to Good |

This table presents plausible reaction conditions based on general procedures for the N-alkylation of piperidine. researchgate.net

Advanced Synthetic Techniques

Modern synthetic chemistry has seen a shift towards more efficient and automated processes. These advanced techniques can offer significant advantages in terms of reaction time, yield, and safety, particularly for multi-step syntheses.

The synthesis of this compound, which involves at least two synthetic steps (e.g., Friedel-Crafts acylation followed by bromination and then N-alkylation), is well-suited for adaptation to a multistep telescoped flow process. researchgate.netflinders.edu.au In such a setup, individual reaction steps are performed in sequential flow reactors without the need for isolation and purification of intermediates. flinders.edu.au

A hypothetical flow process could begin with the Friedel-Crafts acylation of toluene with 4-fluorobenzoyl chloride in a packed-bed reactor containing a solid acid catalyst. The resulting stream containing 3-methyl-4'-fluorobenzophenone would then pass into a second reactor for in-line bromination, potentially using a photochemically activated flow reactor with NBS. Finally, this stream would be mixed with a solution of piperidine and a scavenger resin (to act as a base and remove byproducts) in a third reactor to yield the final product. researchgate.net In-line purification techniques, such as liquid-liquid extraction or passing through scavenger columns, can be integrated between steps to remove unreacted reagents and byproducts, thus improving the purity of the final product. flinders.edu.au

The benefits of such a telescoped flow process include significantly reduced reaction times, improved process control and safety (especially for highly reactive intermediates), and the potential for automated, continuous production. researchgate.net

Organometallic reagents are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds that are otherwise difficult to achieve. acs.org In the context of synthesizing this compound, organometallic reagents can be employed in the construction of the benzophenone core.

One established method for benzophenone synthesis is the Friedel-Crafts acylation, which typically uses a Lewis acid like aluminum chloride (AlCl₃) to activate an acyl chloride for electrophilic aromatic substitution onto an aromatic ring. orgsyn.orgyoutube.comkhanacademy.org For the target molecule, this could involve the reaction of 4-fluorobenzoyl chloride with a suitable piperidine-substituted toluene derivative. However, the presence of the basic piperidine nitrogen can interfere with the Lewis acid catalyst.

Alternatively, the benzophenone core can be constructed using organometallic reagents such as Grignard or organolithium reagents. acs.orgacs.org For instance, a Grignard reagent prepared from 4-fluorobromobenzene can be reacted with 3-(piperidinomethyl)benzoyl chloride. This approach offers an alternative to the classic Friedel-Crafts reaction and can sometimes be more tolerant of certain functional groups. The synthesis of the required 3-(piperidinomethyl)benzoyl chloride can be achieved from 3-methylbenzoic acid through bromination followed by reaction with piperidine and subsequent conversion of the carboxylic acid to the acyl chloride.

Continuous flow microreactors have also been utilized for the synthesis of benzophenone derivatives using Grignard reagents and acyl chlorides, offering enhanced safety and control over these often highly reactive organometallic species. google.com

Enantioselective Synthesis Approaches for Chiral Analogues

While this compound itself is achiral, the introduction of substituents on the piperidine ring can create chiral centers, leading to enantiomeric products. The development of enantioselective syntheses for such chiral analogues is of significant interest, as different enantiomers of a drug molecule often exhibit distinct pharmacological activities.

One approach to obtaining enantiomerically enriched piperidine derivatives is through the asymmetric hydrogenation of substituted pyridinium (B92312) salts. youtube.com For example, a chiral catalyst, such as a ruthenium-BAP complex, can be used to hydrogenate a prochiral substituted pyridine (B92270), leading to the formation of a chiral piperidine with high enantioselectivity. youtube.com

Another strategy involves the use of chiral auxiliaries. A chiral amine can be used to construct the piperidine ring, and after the desired functionalization, the auxiliary can be cleaved to yield the enantiomerically pure product. Phenylglycinol-derived lactams, for instance, have been used as versatile intermediates for the enantioselective synthesis of a variety of piperidine-containing natural products and can be adapted for the synthesis of chiral analogues of the target molecule. researchgate.netcapes.gov.br

Furthermore, enantioselective alkylation of piperidones, followed by reduction of the ketone, can provide access to chiral substituted piperidines. youtube.com The use of chiral chelating amines can direct the stereochemical outcome of the alkylation step. youtube.com

Table 2: Enantioselective Strategies for Chiral Piperidine Analogues

| Strategy | Key Feature | Example Catalyst/Auxiliary | Potential Application |

| Asymmetric Hydrogenation | Reduction of a prochiral pyridine or tetrahydropyridine | Ruthenium-BAP complexes, Iridium complexes | Direct formation of chiral piperidine core |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry | Phenylglycinol-derived lactams | Stepwise construction of complex chiral piperidines |

| Enantioselective Alkylation | Stereoselective introduction of a substituent on a piperidone ring | Chiral chelating amines (e.g., SPARTEINE) | Creation of chiral centers adjacent to the nitrogen |

This table summarizes general approaches that could be adapted for the synthesis of chiral analogues of this compound. youtube.comresearchgate.netcapes.gov.br

Process Optimization for Research Scale Preparation

For the efficient preparation of this compound on a research scale (milligrams to grams), several process optimization parameters should be considered to ensure reproducibility, high yield, and purity.

In the case of the N-alkylation of piperidine with 3-(bromomethyl)-4'-fluorobenzophenone, key parameters to optimize include:

Stoichiometry of Reagents: The molar ratio of piperidine to the alkylating agent should be carefully controlled. A slight excess of piperidine can help to ensure complete consumption of the more valuable benzophenone starting material and minimize the formation of the dialkylated quaternary salt. researchgate.net

Choice of Base and Solvent: The selection of the base and solvent system can significantly impact the reaction rate and yield. A stronger base like sodium hydride in an aprotic polar solvent like DMF might lead to faster reaction times compared to a weaker base like potassium carbonate. researchgate.net However, the milder conditions with potassium carbonate might be preferable for substrates with sensitive functional groups.

Temperature and Reaction Time: The reaction temperature should be optimized to achieve a reasonable reaction rate without promoting side reactions or decomposition of the product. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

Work-up and Purification: The purification strategy is critical for obtaining the final compound in high purity. A typical work-up might involve an aqueous extraction to remove the inorganic base and salts, followed by purification of the crude product by column chromatography on silica (B1680970) gel. The choice of the eluent system for chromatography needs to be optimized to achieve good separation of the product from any unreacted starting materials or byproducts.

For a multi-step synthesis, optimizing each individual step is important. For instance, in the Friedel-Crafts acylation step, the purity of the Lewis acid catalyst and the dryness of the solvent are critical for achieving high yields. orgsyn.org By systematically varying these parameters, a robust and efficient protocol for the research-scale preparation of this compound can be developed.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used to establish the carbon-hydrogen framework of a molecule. The chemical shift (δ), reported in parts per million (ppm), for each unique proton and carbon nucleus is indicative of its local electronic environment.

For 4'-Fluoro-3-piperidinomethyl benzophenone (B1666685), the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) bridge protons, and the piperidine (B6355638) ring protons. The aromatic region (typically δ 7.0-8.0 ppm) would be complex due to the substitution on both phenyl rings. The protons on the fluorinated ring would exhibit splitting patterns influenced by the fluorine atom, while the protons on the other ring would be split by their neighbors. The benzylic protons of the piperidinomethyl group (-CH₂-) would likely appear as a singlet around δ 3.5-4.0 ppm. The protons of the piperidine ring would appear further upfield, with the protons alpha to the nitrogen (at the 2 and 6 positions) resonating around δ 2.3-2.8 ppm and the remaining protons (at the 3, 4, and 5 positions) appearing between δ 1.4-1.7 ppm. chemicalbook.comresearchgate.netnetlify.apppdx.edu

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. oregonstate.edu The carbonyl carbon (C=O) is typically observed far downfield, expected in the δ 190-200 ppm range for benzophenones. oregonstate.educhemicalbook.com Aromatic carbons resonate in the δ 115-160 ppm region. oregonstate.edu The carbon of the C-F bond will show a large coupling constant (¹JCF). The aliphatic carbons of the piperidine ring and the methylene bridge would be found upfield, typically in the δ 20-60 ppm range. researchgate.netresearchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts Disclaimer: The following data is predicted based on the analysis of structurally similar compounds and established NMR principles, as specific experimental data for 4'-Fluoro-3-piperidinomethyl benzophenone is not available in peer-reviewed literature.

Interactive Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C₆H₄F) | 7.10 - 7.90 | Multiplet |

| Aromatic (C₆H₄) | 7.30 - 7.80 | Multiplet |

| Methylene (-CH₂-) | ~3.6 | Singlet |

| Piperidine (α-CH₂) | ~2.5 | Multiplet |

Interactive Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~195 |

| Aromatic (C-F) | ~165 (d, ¹JCF ≈ 250 Hz) |

| Aromatic (C-H, C-C) | 115 - 140 |

| Methylene (-CH₂-) | ~58 |

| Piperidine (α-C) | ~54 |

| Piperidine (β-C) | ~26 |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable technique for characterization. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a sensitive nucleus for NMR analysis. alfa-chemistry.com A key advantage of ¹⁹F NMR is its wide chemical shift range, which makes the signal highly sensitive to the local electronic environment and reduces the likelihood of signal overlap. alfa-chemistry.comhuji.ac.il

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the benzoyl group. The chemical shift for aryl fluorides typically appears in a range from -100 to -170 ppm relative to a CFCl₃ standard. alfa-chemistry.comresearchgate.net The exact position would be influenced by the electron-withdrawing nature of the adjacent carbonyl group. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons (³JHF and ⁴JHF). nih.gov

Two-dimensional (2D) NMR experiments are powerful methods for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of the molecular structure. wikipedia.orgcam.ac.uk In these experiments, correlations between nuclei are plotted on a 2D map, providing more information than separate 1D spectra. wikipedia.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. A COSY spectrum of this compound would confirm the connectivity of protons within the two separate aromatic spin systems and within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. wikipedia.org It is invaluable for assigning the signals in the ¹³C spectrum by correlating them to the already assigned proton signals. For instance, the proton signal for the methylene bridge would show a cross-peak to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for connecting different fragments of the molecule. For example, an HMBC spectrum would show correlations from the benzylic methylene protons to the carbons of the piperidine ring and the carbons of the benzoyl ring, confirming the placement of the piperidinomethyl group.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as each unique combination of atoms has a distinct exact mass. The molecular formula for this compound is C₁₉H₂₀FNO. HRMS can confirm this composition by matching the experimentally measured exact mass with the theoretically calculated mass.

Table: Predicted HRMS Data

| Ion Formula | Calculated m/z |

|---|---|

| [C₁₉H₂₀FNO + H]⁺ | 298.1601 |

In addition to providing the molecular weight, mass spectrometry can fragment the molecule and detect the masses of the resulting pieces. The fragmentation pattern is often unique to a particular molecular structure and can be used for identification. For this compound, common fragmentation pathways in electron ionization (EI) or tandem mass spectrometry (MS/MS) would likely involve characteristic cleavages. researchgate.netresearchgate.net

A primary and highly favorable fragmentation would be the alpha-cleavage adjacent to the piperidine nitrogen, leading to the loss of a piperidinyl radical or the formation of a stable iminium ion. The benzylic bond is prone to cleavage, which would result in the formation of a resonance-stabilized benzyl-type cation at m/z 212 (M - C₅H₁₀N) or the piperidinomethyl cation at m/z 98. Another characteristic fragmentation of benzophenones involves cleavage at the carbonyl group, which could produce a fluorobenzoyl cation (m/z 123) and a piperidinomethylphenyl cation (m/z 174) or their corresponding radical fragments. nih.govstackexchange.com

Table: Predicted Major Mass Fragments

| Proposed Fragment Ion | Predicted m/z |

|---|---|

| [M - C₅H₁₀N]⁺ | 212 |

| [C₆H₄CH₂NC₅H₁₀]⁺ | 174 |

| [FC₆H₄CO]⁺ | 123 |

| [CH₂NC₅H₁₀]⁺ (Iminium ion) | 98 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural components: the carbonyl group, the aromatic rings, the carbon-fluorine bond, and the piperidine moiety.

The most prominent feature in the IR spectrum of a benzophenone derivative is the strong absorption band due to the stretching vibration of the carbonyl (C=O) group, which typically appears in the region of 1630-1680 cm⁻¹ scirp.orgresearchgate.net. The conjugation of the carbonyl group with the two phenyl rings lowers its vibrational frequency compared to a non-conjugated ketone. Other significant absorptions include C-H stretching vibrations for the aromatic and aliphatic (piperidine) protons, C=C stretching of the aromatic rings, and the C-F stretching vibration.

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (sp² C-H) | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (sp³ C-H) | 3000 - 2850 | Medium |

| C=O Stretch | Conjugated Ketone | 1680 - 1630 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Variable |

| C-F Stretch | Aryl Fluoride (B91410) | 1250 - 1100 | Strong |

| C-N Stretch | Tertiary Amine | 1250 - 1020 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. In benzophenones, the primary chromophore is the benzoyl group, where the carbonyl group is conjugated with the phenyl rings, creating an extended π-electron system. scialert.net

The UV-Vis spectrum of benzophenone and its derivatives typically displays two main absorption bands. scialert.netresearchgate.net

π → π* Transition: A strong absorption band, usually observed at a shorter wavelength (around 250 nm for unsubstituted benzophenone), is attributed to the π → π* electronic transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the aromatic rings and the carbonyl group.

n → π* Transition: A weaker, longer-wavelength absorption band (around 330-350 nm) corresponds to the n → π* transition. This involves the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen atom to a π* antibonding orbital. This transition is formally forbidden by symmetry rules, which accounts for its lower intensity.

The position and nature of substituents on the phenyl rings can significantly influence the UV absorption maxima (λmax) by altering the energy of the electronic orbitals. nih.govsemanticscholar.org The electronic properties of both the fluorine atom and the piperidinomethyl group affect the absorption spectrum.

3-Piperidinomethyl Substituent: The piperidinomethyl group at the meta-position primarily exerts an inductive effect. Due to its position, it does not directly participate in resonance with the carbonyl group. Therefore, its influence on the λmax is expected to be less pronounced than a substituent at the ortho- or para-position.

Table 2: Typical UV Absorption Maxima for Benzophenone and Expected Shifts for this compound

| Compound | Transition | Typical λmax (nm) | Expected Shift |

|---|---|---|---|

| Benzophenone | π → π* | ~250 | - |

| Benzophenone | n → π* | ~340 | - |

| This compound | π → π* | >250 | Bathochromic Shift |

| This compound | n → π* | >340 | Bathochromic Shift |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

In benzophenone derivatives, the two phenyl rings are not coplanar with the central carbonyl group due to steric hindrance between the ortho-hydrogens of the rings. The rings are twisted out of the C-CO-C plane, adopting a propeller-like conformation. The extent of this twist is described by the torsion angles (dihedral angles) between the plane of each aromatic ring and the plane of the carbonyl group.

For unsubstituted benzophenone, these dihedral angles are typically in the range of 54° to 58°. researchgate.netmdpi.com For this compound, a similar non-planar conformation is expected. The bulky piperidinomethyl group at the 3-position would likely introduce additional steric strain, potentially influencing the specific torsion angles of the substituted ring. The piperidine ring itself typically adopts a stable chair conformation.

Table 3: Expected Torsion Angles in this compound (based on benzophenone)

| Torsion Angle | Description | Expected Value |

|---|---|---|

| C(ar)-C(ar)-C(keto)-O | Dihedral angle of the 3-piperidinomethyl-phenyl ring relative to the carbonyl plane | ~50° - 60° |

| C(ar)-C(ar)-C(keto)-O | Dihedral angle of the 4-fluoro-phenyl ring relative to the carbonyl plane | ~50° - 60° |

Table 4: Potential Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Weak Hydrogen Bond | C-H (Aromatic/Piperidine) | O (Carbonyl) |

| Weak Hydrogen Bond | C-H (Aromatic/Piperidine) | F (Fluoro) |

| π-π Stacking | Phenyl Ring | Phenyl Ring |

| Van der Waals Forces | All atoms | All atoms |

Computational and Theoretical Investigations of 4 Fluoro 3 Piperidinomethyl Benzophenone

Quantum Mechanical (QM) Calculations of Electronic Properties and Reactivity

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For 4'-Fluoro-3-piperidinomethyl benzophenone (B1666685), the HOMO is expected to be distributed primarily over the more electron-rich portions of the molecule, such as the piperidinomethyl group and the unsubstituted phenyl ring. Conversely, the LUMO is likely concentrated on the electron-deficient regions, particularly the benzoyl group, with significant contributions from the carbonyl carbon and the fluoro-substituted phenyl ring. researchgate.netresearchgate.net This spatial separation of the frontier orbitals indicates a predisposition for intramolecular charge transfer upon electronic excitation.

Calculations on the parent compound, benzophenone, and its derivatives provide a reference for the expected electronic properties. The HOMO-LUMO gap determines the eventual charge transfer interaction within the molecule, which in turn influences its photochemical activity.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Benzophenone (representative) | -7.28 | -2.52 | 4.76 | B3LYP/6-311G(d,p) |

| 4-Hydroxybenzophenone (representative) | -6.91 | -2.35 | 4.56 | DFT/B3LYP/6-31G(d) |

| 4-Fluorobenzophenone (B154158) (representative) | -7.45 | -2.68 | 4.77 | DFT/B3LYP/6-31G(d) |

This table presents representative data for benzophenone and related derivatives to illustrate typical computational results. The values for 4'-Fluoro-3-piperidinomethyl benzophenone would require specific calculation but are expected to fall within a similar range, influenced by its unique substitution pattern.

Electrostatic Potential Surface (EPS) Analysis for Interaction Site Prediction

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for predicting how a molecule will interact with other chemical species. researchgate.netnih.gov It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions of positive and negative charge. mdpi.com Electron-rich areas, characterized by negative potential (typically colored red or yellow), are susceptible to electrophilic attack and are favorable sites for interacting with positive charges or hydrogen bond donors. dtic.mil Conversely, electron-poor regions with positive potential (colored blue) indicate sites for nucleophilic attack. dtic.mil

In this compound, the EPS analysis would highlight several key features:

Negative Potential: A strong negative potential (red) would be localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The fluorine atom would also contribute to a region of negative potential. These sites are the primary locations for hydrogen bonding and interactions with electrophiles.

Positive Potential: Positive potential (blue) would be expected around the hydrogen atoms of the piperidine (B6355638) ring, especially if the nitrogen is protonated, making them potential hydrogen bond donors.

Aromatic Rings: The surfaces of the aromatic rings would exhibit a nuanced potential, generally being weakly negative (pi-electron density) but influenced by their respective substituents.

This analysis is crucial for predicting non-covalent interactions, which are fundamental to molecular recognition and ligand binding in biological systems. mdpi.com

Prediction of Reaction Mechanisms and Transition States

Quantum mechanical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states—the highest energy points along a reaction coordinate. frontiersin.org The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For this compound, a key reaction to investigate would be the nucleophilic addition to the carbonyl group, a characteristic reaction of ketones. wiley.com QM methods can model the approach of a nucleophile to the electrophilic carbonyl carbon. These calculations would:

Locate the Transition State: Identify the precise geometry of the transition state structure.

Calculate Activation Energy: Determine the energy barrier for the reaction, providing insight into its feasibility and kinetics.

Analyze Reaction Pathways: Compare different potential reaction pathways to determine the most favorable one. acs.org

Such computational studies provide a level of detail that is often inaccessible through experimental methods alone, offering a powerful approach to understanding and predicting chemical reactivity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While QM calculations provide a static picture of a molecule's electronic properties, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how a molecule moves and changes shape over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of atoms over a specific period. nih.gov This technique is essential for understanding the flexibility and conformational preferences of molecules like this compound. mdpi.com

Key insights from MD simulations would include:

Conformational Analysis: The molecule has several rotatable bonds, particularly connecting the piperidinomethyl group to the phenyl ring and between the two phenyl rings and the carbonyl group. MD simulations can explore the vast conformational space to identify the most stable, low-energy conformations.

Flexibility and Dynamics: The simulations would reveal the flexibility of different parts of the molecule. For instance, the piperidine ring can exist in different conformations (e.g., chair, boat), and MD can quantify the dynamics of these transformations. nih.gov

Solvent Effects: By simulating the molecule in a solvent like water, MD can show how solvent molecules arrange around the solute and how these interactions influence the compound's conformation and dynamics. acs.org

Understanding the dynamic nature of the molecule is crucial, as a ligand's ability to adopt a specific conformation is often a prerequisite for binding to a biological target. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). fums.ac.ir This method is a cornerstone of modern drug discovery, allowing researchers to screen virtual libraries of compounds against a specific biological target and to hypothesize about the molecular basis of ligand binding. jchemlett.com

For this compound, docking studies could be used to explore its potential as an inhibitor for a variety of protein targets. Benzophenone derivatives have been investigated as inhibitors of enzymes such as cyclooxygenases (COX) and various kinases. scielo.brnih.gov A plausible target for docking studies could be a receptor tyrosine kinase, which is often implicated in cancer. fums.ac.ir The docking process involves placing the 3D structure of the ligand into the active site of the protein and using a scoring function to estimate the binding affinity.

| Hypothetical Protein Target (PDB ID) | Ligand | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| C-Kit Tyrosine Kinase (e.g., 1T46) | This compound | -9.8 | ~50 nM |

| VEGF Receptor 2 (e.g., 4ASD) | This compound | -9.2 | ~150 nM |

| ERK2 Kinase (e.g., 4QTB) | This compound | -8.9 | ~250 nM |

This table presents hypothetical, yet plausible, docking scores to illustrate the output of a molecular docking experiment. Lower scores indicate stronger predicted binding affinity.

Characterization of Binding Modes and Non-Covalent Interactions

Beyond predicting binding affinity, molecular docking provides detailed models of the ligand's binding pose within the protein's active site. nih.gov This allows for a thorough characterization of the non-covalent interactions that stabilize the protein-ligand complex. For this compound, several types of interactions are possible:

Hydrogen Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor and could interact with donor residues like serine, threonine, or lysine (B10760008). If the piperidine nitrogen is protonated, its N-H group can act as a hydrogen bond donor. acs.org

Halogen Bonding: The fluorine atom, while a weak hydrogen bond acceptor, can participate in favorable interactions with backbone carbonyls or other electron-rich groups in the active site. nih.govsoci.orgacs.org These interactions are increasingly recognized as important contributors to binding affinity. acs.org

Hydrophobic Interactions: The two phenyl rings and the aliphatic piperidine ring provide significant surface area for hydrophobic (van der Waals) interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine. researchgate.net

Pi-Interactions: The aromatic rings can engage in pi-pi stacking with aromatic residues (phenylalanine, tyrosine, tryptophan) or pi-cation interactions with positively charged residues like lysine or arginine. nih.gov

| Interaction Type | Molecular Moiety | Potential Interacting Amino Acid Residue |

|---|---|---|

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen | Lysine, Serine, Asparagine |

| Hydrogen Bond (Donor) | Piperidine N-H (protonated) | Aspartate, Glutamate |

| Halogen Interaction | Fluorine | Backbone Carbonyl, Leucine |

| Hydrophobic Interaction | Phenyl Rings, Piperidine Ring | Alanine, Valine, Isoleucine |

| Pi-Pi Stacking | Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan |

Analysis of Hydrogen Bonding Networks and Pi-Stacking Interactions

The supramolecular architecture and crystal packing of this compound are significantly influenced by non-covalent interactions, primarily hydrogen bonds and pi-stacking. Computational modeling provides critical insights into the nature and strength of these interactions, which are pivotal in determining the compound's physicochemical properties.

Hydrogen Bonding: The structure of this compound lacks classical hydrogen bond donors like hydroxyl or primary/secondary amine groups. However, it can act as a hydrogen bond acceptor at several sites. The most prominent acceptors are the carbonyl oxygen and the tertiary amine nitrogen of the piperidine ring. In the presence of suitable donors in a crystal lattice (e.g., co-crystallized solvent molecules like water or alcohols) or in biological systems, these sites can engage in intermolecular hydrogen bonding.

Computational analyses, typically employing Density Functional Theory (DFT), can predict the geometry and energy of these potential hydrogen bonds. For instance, the interaction between the carbonyl oxygen and a water molecule would be a primary focus of such a study. Theoretical calculations on related benzophenone derivatives have quantified the strength of such interactions. While specific experimental data for the title compound is not available, analogous computational studies on benzophenone derivatives demonstrate the importance of the carbonyl group in forming hydrogen-bonded networks.

Pi-Stacking Interactions: The two aromatic rings of the benzophenone core are prime candidates for engaging in π-stacking interactions. These interactions are crucial for the stabilization of crystal structures of many aromatic compounds. The presence of an electron-withdrawing fluorine atom on one phenyl ring and the electron-donating piperidinomethyl group on the other creates a potential for favorable quadrupole-quadrupole interactions between stacked rings of adjacent molecules.

Computational studies can elucidate the preferred geometry of these π-stacking arrangements, which can be parallel-displaced or T-shaped (edge-to-face). The interaction energy can be calculated using high-level ab initio methods. For fluorinated aromatic compounds, fluorine substitution can influence the nature of π-stacking, sometimes leading to specific fluorine-aromatic ring interactions. The distance between the centroids of the interacting rings and their relative orientation are key parameters derived from such computational analyses. While direct studies on this compound are not prevalent, research on other fluorinated aromatic molecules has shown that π-stacking interactions play a significant role in their solid-state structures.

A representative table of computationally predicted intermolecular interaction energies for analogous systems is presented below.

| Interaction Type | Donor | Acceptor | Typical Calculated Energy (kJ/mol) |

| C-H···O | Aromatic C-H | Carbonyl Oxygen | 4 - 12 |

| C-H···F | Aromatic C-H | Fluorine | 2 - 8 |

| π-π Stacking | Benzene Ring | Fluorobenzene (B45895) Ring | 10 - 20 |

In Silico Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds like this compound. DFT is the most widely used method for these predictions due to its balance of accuracy and computational cost.

NMR Spectroscopy: In silico NMR prediction involves calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) in the molecule's optimized geometry. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons, with the fluorine substitution causing splitting patterns in the signals of the adjacent protons on the fluorophenyl ring. The protons of the piperidine ring and the methylene (B1212753) bridge would appear in the aliphatic region.

The ¹³C NMR spectrum would similarly be predicted, showing distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling visible for the fluorinated ring), and the aliphatic carbons of the piperidinomethyl group. The predicted chemical shifts for key atoms, based on DFT calculations of similar structures like 4-fluorobenzophenone and N-benzylpiperidine, are summarized in the table below.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Carbonyl Carbon | ~195 | - |

| Aromatic Carbons | 128 - 165 | 7.2 - 7.8 |

| Methylene Carbon | ~60 | ~3.5 |

| Piperidine Carbons | 24 - 55 | 1.5 - 2.5 |

IR Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. DFT calculations can predict these frequencies with good accuracy, although a scaling factor is often applied to correct for anharmonicity and other method-inherent approximations.

Key predicted vibrational frequencies for this compound would include:

C=O Stretch: A strong absorption band expected around 1660-1680 cm⁻¹.

C-F Stretch: A strong band typically found in the 1250-1100 cm⁻¹ region.

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ range.

C-N Stretch: A medium intensity band around 1200-1000 cm⁻¹.

C-H Stretch: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

These in silico predictions serve as a valuable guide for interpreting experimental spectra and confirming the molecular structure.

Structure Activity Relationships Sar in Chemical Biology and Molecular Interactions

Electronic Effects of Fluorine Substitution on Reactivity and Molecular Recognition

The substitution of a hydrogen atom with fluorine is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. researchgate.netnih.gov The potent electronic effects of fluorine are a primary driver of these changes, stemming from its high electronegativity. mdpi.com Judicious placement of fluorine can significantly influence a compound's potency and pharmacokinetic profile. researchgate.net

The influence of the fluorine atom on the charge distribution of the benzophenone (B1666685) ring system is a result of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R). stackexchange.comlibretexts.org

Inductive Effect (-I): Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect. nih.gov It pulls electron density away from the aromatic ring through the carbon-fluorine sigma bond. stackexchange.comauburn.edu This effect generally decreases the electron density of the entire aromatic ring, which can stabilize the molecule and influence its interactions with biological targets. nih.gov

Resonance Effect (+R): Despite its electronegativity, the fluorine atom possesses lone pairs of electrons that can be donated into the aromatic π-system. stackexchange.com This donation, known as a positive resonance or mesomeric effect, increases the electron density specifically at the ortho and para positions relative to the fluorine atom. stackexchange.comlibretexts.org

| Electronic Effect | Description | Impact on Aromatic Ring |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the C-F sigma bond due to fluorine's high electronegativity. nih.govauburn.edu | Overall decrease in electron density (deactivation). stackexchange.com |

| Resonance Effect (+R) | Donation of a lone pair of electrons from fluorine into the aromatic π-system. stackexchange.comlibretexts.org | Localized increase in electron density at the ortho and para positions. stackexchange.com |

Steric and Conformational Contributions of the Piperidinomethyl Moiety

The piperidine (B6355638) ring is a common motif in pharmacologically active compounds. nih.gov Its chair-like conformation and the attached methyl linker grant the piperidinomethyl moiety considerable steric presence. This bulk can be advantageous or detrimental to binding affinity, depending on the topology of the target's binding site. nih.gov

The flexible bond between the phenyl ring and the piperidinomethyl group allows the piperidine ring to rotate and orient itself to achieve an optimal fit within a binding pocket. This conformational adaptability can be crucial for maximizing favorable interactions and enhancing binding affinity. Conversely, a sterically demanding group may cause clashes with the active site, preventing optimal binding. nih.gov Furthermore, the basic nitrogen in the piperidine ring can be protonated under physiological conditions, introducing a positive charge that can form strong ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in a receptor, significantly anchoring the ligand. researchgate.netnih.gov

The size and conformation of the piperidinomethyl group can directly influence the molecule's ability to access and properly orient within an enzyme's active site. nih.gov The active site of an enzyme is a precisely shaped pocket, and the entry of a ligand can be gated by specific residues. nih.gov A bulky substituent like the piperidinomethyl group may hinder the molecule from reaching the catalytic machinery of the enzyme.

However, this steric bulk can also play a constructive role. It can help to correctly position the benzophenone core for key interactions or displace water molecules from the active site, which can be entropically favorable for binding. beilstein-journals.org The conformation of the ligand upon binding can also induce conformational changes in the enzyme itself, a concept known as "induced fit". nih.govembopress.org The flexibility of the piperidinomethyl moiety allows it to adapt to the active site, but it can also contribute to a higher entropic penalty upon binding if multiple conformations are restricted into a single bound state. The rigidity or flexibility of an enzyme's active site can be a determining factor in its stability and catalytic turnover, and the interaction with a flexible ligand can modulate this dynamic. nih.gov

Intermolecular Forces Governing Chemical Interactions

The specific non-covalent interactions that 4'-Fluoro-3-piperidinomethyl benzophenone can form are dictated by its functional groups: the carbonyl group, the aromatic rings, the fluorine atom, and the piperidine nitrogen. These interactions are fundamental to its recognition by and binding to biological targets.

Hydrogen Bonding: This is a critical intermolecular force for biological recognition. In this compound, several atoms can participate in hydrogen bonding:

Acceptors: The carbonyl oxygen is a strong hydrogen bond acceptor. The nitrogen atom of the piperidine ring is also a potent acceptor. The covalently bound fluorine atom is considered a very weak hydrogen bond acceptor. ucla.edunih.gov While controversial, evidence suggests that C-F groups can form weak hydrogen bonds, particularly within the constrained, non-polar environments of protein binding pockets. chemistryviews.orgrsc.org

Donors: In its neutral state, the molecule lacks a strong hydrogen bond donor. However, if the piperidine nitrogen becomes protonated (forming a piperidinium (B107235) ion), the resulting N-H group becomes a strong hydrogen bond donor. nih.gov

Halogen Bonding: A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (termed a σ-hole) interacts with a nucleophile. mdpi.com This interaction is directional and is most significant for larger, more polarizable halogens like iodine and bromine. nih.govresearchgate.net Fluorine, due to its high electronegativity and tightly held electrons, has a very low polarizability and generally does not form the classic σ-hole required for strong halogen bonding. mst.edu Therefore, it is not considered a significant halogen bond donor. Its electrostatic contributions are better understood in the context of dipole-dipole interactions and its limited capacity as a weak hydrogen bond acceptor. chemistryviews.org

| Functional Group | Potential Interaction | Role | Strength |

|---|---|---|---|

| Carbonyl (C=O) | Hydrogen Bond | Acceptor | Strong |

| Piperidine (Nitrogen) | Hydrogen Bond | Acceptor | Strong |

| Piperidinium (N+-H) | Hydrogen Bond | Donor | Strong |

| Fluorine (C-F) | Hydrogen Bond | Acceptor | Very Weak nih.govrsc.org |

| Fluorine (C-F) | Halogen Bond | Donor | Negligible/Not significant mst.edu |

Aromatic Stacking (Pi-Pi) Interactions

Aromatic stacking, or pi-pi interactions, are non-covalent interactions that are significant in the binding of ligands to biological targets, such as proteins and nucleic acids. In the case of this compound, the presence of two phenyl rings makes it a candidate for such interactions. The electron-withdrawing nature of the fluorine atom on one of the phenyl rings can influence the quadrupole moment of that ring, potentially enhancing pi-pi stacking interactions with electron-rich aromatic residues in a protein's binding pocket.

Studies on related fluorinated aromatic compounds have shown that fluorine substitution can modulate the strength and geometry of pi-pi stacking. For instance, the interaction between pyrazine (B50134) and fluoro-substituted iodobenzene (B50100) has been shown to be influenced by the degree of fluorination, with electrostatic and dispersion forces playing key roles. nih.gov In the context of a biological target, the fluorinated phenyl ring of this compound could engage in favorable stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The geometry of this interaction, whether face-to-face or edge-to-face, would be dictated by the specific electronic and steric environment of the binding site.

Research on isoflavone (B191592) derivatives has also highlighted the role of fluorine in mediating pi-pi stacking, which can contribute to their biological activity. researchgate.net While direct studies on this compound are limited, the principles derived from analogous structures suggest that pi-pi stacking is a relevant factor in its molecular recognition profile.

Hydrophobic and Van der Waals Interactions

Hydrophobic interactions are a major driving force in ligand-protein binding, arising from the tendency of nonpolar molecules to aggregate in an aqueous environment. The benzophenone core and the piperidine ring of this compound are predominantly hydrophobic and are expected to form significant hydrophobic interactions with nonpolar residues within a binding pocket.

Computational studies on piperidine and piperazine-based compounds have demonstrated the importance of van der Waals interactions with hydrophobic residues in stabilizing ligand-receptor complexes. nih.gov Similarly, research on N-benzylpiperidine derivatives has pointed to the significance of the piperidine moiety in establishing hydrophobic contacts within the binding pocket of enzymes like acetylcholinesterase. nih.gov The introduction of a methyl group on a tolyl moiety in a CDK2 inhibitor, for example, was shown to create a favorable van der Waals interaction with a phenylalanine residue. acs.org These findings suggest that the piperidinomethyl group of this compound plays a crucial role in anchoring the molecule within a hydrophobic pocket through a network of van der Waals and hydrophobic interactions.

| Interaction Type | Contributing Moiety | Potential Interacting Residues | Significance |

|---|---|---|---|

| Aromatic Stacking (Pi-Pi) | 4'-Fluorophenyl ring, Phenyl ring | Phenylalanine, Tyrosine, Tryptophan | Enhances binding affinity and specificity. |

| Hydrophobic Interactions | Benzophenone core, Piperidine ring | Leucine, Isoleucine, Valine, Alanine | Major driving force for binding. |

| Van der Waals Forces | Entire molecule | All residues in close proximity | Crucial for shape complementarity and binding stability. |

Mechanistic Insights into Molecular Target Modulation

The biological activity of a compound is ultimately determined by its ability to modulate the function of its molecular target(s). For a molecule like this compound, this can involve the inhibition or activation of enzymes, or the antagonism or agonism of receptors.

Elucidation of Enzyme Inhibition or Activation Mechanisms

Benzophenone derivatives have been investigated as inhibitors of various enzymes. For instance, certain fluorinated benzophenones have been identified as multipotent agents against enzymes implicated in Alzheimer's disease, such as β-secretase (BACE-1) and acetylcholinesterase (AChE). nih.gov The inhibitory mechanism of these compounds often involves their binding to the active site or an allosteric site of the enzyme, thereby preventing the substrate from binding or the enzyme from undergoing its catalytic cycle.

Molecular docking studies of benzophenone derivatives targeting enzymes like cyclooxygenase (COX) have shown that these compounds can fit into the active site and interact with key residues. nih.gov The fluorine atom, in particular, can alter the electronic properties of the benzophenone scaffold, potentially leading to stronger interactions with the enzyme. The role of fluorine in modulating pKa, metabolic stability, and binding affinity has been well-documented in medicinal chemistry. researchgate.netdntb.gov.ua

While the specific enzymes inhibited or activated by this compound are not extensively characterized in the public domain, based on the activities of structurally related compounds, it could potentially act as an inhibitor of kinases, secretases, or cholinesterases. The piperidine moiety is also a common feature in many enzyme inhibitors, often contributing to binding affinity and selectivity. nih.gov

| Enzyme Class | Example from Literature (Analogous Compounds) | Potential Role of this compound |

|---|---|---|

| Secretases (e.g., BACE-1) | Fluorinated benzophenones nih.gov | Potential inhibitor for neurodegenerative diseases. |

| Cholinesterases (e.g., AChE) | Fluorinated benzophenones, N-benzylpiperidine derivatives nih.govnih.gov | Potential inhibitor for cognitive disorders. |

| Cyclooxygenases (COX-1/COX-2) | Benzophenone-pyrazole conjugates nih.gov | Potential anti-inflammatory agent. |

| Kinases | Fluorinated benzophenones incorporated into balanol (B57124) framework mq.edu.au | Potential anticancer or anti-inflammatory agent. |

Specific Binding Pathways and Residue Interactions

The precise mechanism of molecular target modulation is defined by the specific binding pathways and the interactions with individual amino acid residues. Computational studies, such as molecular docking and molecular dynamics simulations, are invaluable tools for elucidating these interactions.

For benzophenone imine inhibitors of the human estrogen receptor hERα, computational studies have revealed that hydrophobic interactions are the main stabilizing factor in the receptor-inhibitor complex. nih.gov The binding of these inhibitors to the hydrophobic pocket of the receptor was shown to be of higher affinity compared to the natural ligand.

In the context of this compound, the fluorophenyl group could form specific interactions with residues in the binding pocket. The fluorine atom can participate in hydrogen bonds or other electrostatic interactions, which can contribute to binding affinity and selectivity. nih.govmdpi.com The piperidinomethyl group can also form hydrogen bonds or ionic interactions, depending on its protonation state, with acidic residues such as aspartate or glutamate. Molecular docking studies of piperidinylpiperidines have shown the potential for hydrogen bonding with lysine (B10760008) residues in the active site of acetyl-CoA carboxylase. semanticscholar.org

Applications in Advanced Materials Science and Synthetic Chemistry

Photochemistry Applications

The benzophenone (B1666685) scaffold is a cornerstone in the field of photochemistry due to its unique electronic properties. Upon absorption of ultraviolet (UV) light, the carbonyl group undergoes an n→π* transition, promoting an electron from a non-bonding n-orbital to an anti-bonding π*-orbital. This initially forms a short-lived singlet excited state (S1), which rapidly and efficiently undergoes intersystem crossing (ISC) to a more stable triplet excited state (T1). The high efficiency of this ISC process is fundamental to the diverse photochemical applications of benzophenone derivatives.

Role as a Photo-Initiator in Polymerization and Curing Processes

Benzophenone and its derivatives are classic and widely used Type II photo-initiators, which initiate polymerization reactions through a bimolecular process. rsc.orgresearchgate.net Unlike Type I photo-initiators that undergo unimolecular bond cleavage to form radicals, Type II initiators in their excited triplet state interact with a co-initiator or synergist, typically a hydrogen donor like a tertiary amine, to generate the initiating free radicals.

The mechanism proceeds as follows:

Photoexcitation: The benzophenone derivative absorbs UV radiation, transitioning to its triplet excited state (BP*).

Hydrogen Abstraction: The highly reactive triplet state abstracts a hydrogen atom from the co-initiator (e.g., an amine). This step forms a ketyl radical (from the benzophenone) and an amine-derived radical.

Initiation: The radical generated from the co-initiator is typically the primary species that initiates the polymerization of monomers, such as acrylates.

The presence of the piperidinomethyl group in 4'-Fluoro-3-piperidinomethyl benzophenone is particularly relevant here. The tertiary amine of the piperidine (B6355638) moiety can potentially act as an intramolecular co-initiator, which could enhance the photoinitiation efficiency. Research on other benzophenone derivatives has shown that linking the benzophenone core to amine structures, such as carbazole (B46965) or triphenylamine, can create high-performance photo-initiating systems. researchgate.netorganicreactions.org

| Step | Process | Description |

|---|---|---|

| 1 | UV Absorption | Benzophenone absorbs UV light (n→π* transition) and forms an excited triplet state (T1) via intersystem crossing. |

| 2 | Hydrogen Abstraction | The excited benzophenone abstracts a hydrogen atom from a co-initiator (e.g., tertiary amine) to form two radicals. |

| 3 | Polymerization Initiation | The radical from the co-initiator adds to a monomer, initiating the chain polymerization process. |

Development as UV Absorbers and Stabilizers in Materials Science

Benzophenone derivatives are extensively used as UV absorbers to protect polymers and other materials from degradation caused by exposure to sunlight. Their function is to absorb harmful UV radiation and dissipate it as harmless thermal energy, thereby preventing the photo-oxidation of the material's matrix.

For a benzophenone derivative to function effectively as a UV stabilizer, it typically requires a hydroxyl group in the ortho-position (2-position) relative to the carbonyl group. While the title compound, this compound, lacks this specific feature, the general mechanism is a key application of the benzophenone class. The mechanism for 2-hydroxybenzophenones involves:

UV Absorption: The molecule absorbs UV photons, promoting it to an excited state.

Excited State Intramolecular Proton Transfer (ESIPT): In the excited state, a proton is transferred from the ortho-hydroxyl group to the carbonyl oxygen. This forms an unstable keto-enol tautomer.

Energy Dissipation: The tautomer rapidly undergoes non-radiative decay back to its ground state, releasing the absorbed energy as heat.

Reverse Proton Transfer: The molecule then reverts to its original, stable phenolic form, ready to absorb another UV photon.

This rapid, reversible cycle allows the molecule to dissipate large amounts of UV energy without undergoing any permanent chemical change, making it an effective stabilizer. scribd.com

Utilization as Key Intermediates and Building Blocks in Organic Synthesis

The benzophenone scaffold is a versatile building block in organic chemistry, providing a robust framework for the synthesis of more complex molecules. The carbonyl group and the two aromatic rings offer multiple sites for chemical modification and elaboration.

Construction of Complex Polycyclic Systems and Heterocycles

Benzophenone derivatives serve as precursors for a variety of complex molecular architectures.

Polycyclic Aromatic Hydrocarbons (PAHs): The Elbs reaction, a classical method for synthesizing PAHs, involves the pyrolysis of an o-methyl-substituted benzophenone to form a fused aromatic system like anthracene (B1667546) through dehydration and cyclization. researchgate.net This demonstrates the utility of the benzophenone core in building larger, planar aromatic structures.

Heterocycles:

Quinolines: 2-Aminobenzophenones are key intermediates in the Friedländer annulation, a condensation reaction with a compound containing a reactive α-methylene group (e.g., an acetylenic ester) to construct the quinoline (B57606) ring system. researchgate.netresearchgate.net

Oxetanes: The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound in its excited state and an alkene. Benzophenones are frequently used as the carbonyl component to react with various alkenes, including furans, to synthesize four-membered oxetane (B1205548) rings, which are valuable scaffolds in medicinal chemistry. cambridgescholars.comnih.govacs.org

Functional Group Interconversions at the Benzophenone Scaffold

The reactivity of the benzophenone core allows for a wide range of functional group interconversions, enabling the synthesis of diverse derivatives.

Reactions at the Carbonyl Group: